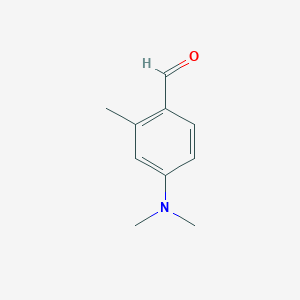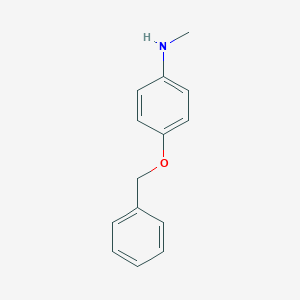
Bis(methylcyclopentadienyl)nickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bis(methylcyclopentadienyl)nickel(II), also known as Ni(Cp)2, is an organometallic compound that has been extensively studied for its potential applications in various fields of science. This compound is composed of two methylcyclopentadienyl ligands attached to a central nickel atom.
科学的研究の応用
Hydrogen Storage : Bis(methylcyclopentadienyl)nickel(II) has shown remarkable improvement in hydrogen absorption-desorption of the Mg–MgH2 system, with catalytic effects on hydrogen absorption-desorption temperatures. This was evident in studies where it decomposed into metallic nickel during ball milling with MgH2, subsequently doping the Mg - MgH2 surface homogeneously (Kumar et al., 2017).
Formation of Novel Complexes : Research has demonstrated that bis(methylcyclopentadienyl)nickel(II) can react with cyclopentadiene or methylcyclopentadiene to form new complexes. These complexes show interesting structural properties and reactivity, hinting at potential applications in organometallic chemistry (Barnett, 1970).
Electron Beam Induced Deposition : This compound has been used in focused electron beam induced depositions, compared for chemical composition and electrical resistivity with other nickel-containing materials. It showed differences in Ni content and electrical properties, indicating its potential in nanofabrication technologies (Perentes et al., 2007).
Molecular Magnetic Properties : Studies on dinuclear nickel(II) complexes have provided insights into the magnetic properties of compounds involving bis(methylcyclopentadienyl)nickel(II). These studies explored the magnetic interactions and structure-property relationships, which are crucial in designing molecular magnetic materials (Sakiyama et al., 2005).
Coordination Polymers : Bis(methylcyclopentadienyl)nickel(II) has been used in synthesizing coordination polymers, showcasing its versatility in constructing complex molecular architectures with potential applications in materials science (Rosas-Reyes et al., 2017).
Hydrogen Evolution Reaction Electrocatalysts : Research has leveraged thermodynamic scaling relationships in hydricity to develop nickel hydrogen evolution reaction electrocatalysts with low overpotentials, using complexes related to bis(methylcyclopentadienyl)nickel(II). These studies are significant for advancing sustainable energy technologies (Ostericher et al., 2018).
Safety and Hazards
Bis(methylcyclopentadienyl)nickel(II) is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are advised .
将来の方向性
Bis(methylcyclopentadienyl)nickel(II) has potential applications in the manufacture of high-density storage media due to its role in the controlled growth of nickel nanoparticles on silicon substrates . It can also be used for the generation of nickel oxide thin films via OMCVD in the presence of O2 or H2O2 .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(methylcyclopentadienyl)nickel(II) involves the reaction between nickel(II) chloride and methylcyclopentadiene in the presence of a reducing agent such as sodium amalgam or lithium aluminum hydride.", "Starting Materials": ["Nickel(II) chloride", "Methylcyclopentadiene", "Sodium amalgam or lithium aluminum hydride"], "Reaction": ["1. Dissolve nickel(II) chloride in anhydrous diethyl ether to form a solution.", "2. Add methylcyclopentadiene to the nickel(II) chloride solution and stir at room temperature for 30 minutes.", "3. Add a reducing agent such as sodium amalgam or lithium aluminum hydride to the reaction mixture and stir for an additional 2 hours.", "4. Filter the resulting mixture to remove any solid impurities.", "5. Concentrate the filtrate under reduced pressure to obtain Bis(methylcyclopentadienyl)nickel(II) as a brown solid."] } | |
CAS番号 |
1293-95-4 |
分子式 |
C12H14Ni |
分子量 |
216.93 g/mol |
IUPAC名 |
2-methylcyclopenta-1,3-diene;nickel(2+) |
InChI |
InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |
InChIキー |
YNSOQZSDZJQQRM-UHFFFAOYSA-N |
SMILES |
C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Ni] |
正規SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Ni+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the limitations of using Bis(methylcyclopentadienyl)nickel(II) in achieving high-purity nickel deposits?
A1: While Bis(methylcyclopentadienyl)nickel(II) can be used to create nickel-containing materials, it often results in deposits with relatively low nickel content, typically around 10 atomic percent []. Attempts to increase the nickel content by introducing oxygen or hydrogen during deposition have been unsuccessful, leading to increased oxygen incorporation instead []. This limitation suggests that alternative precursors, such as tetrakis(trifluorophosphine)nickel(0), may be more suitable when higher nickel purity is desired [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



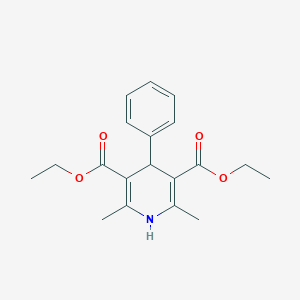


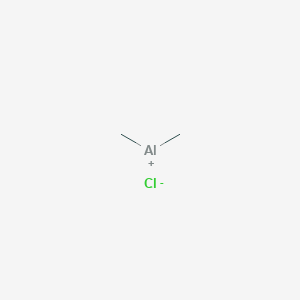
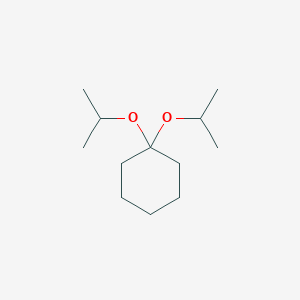
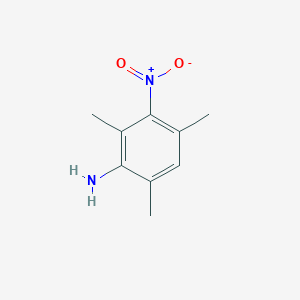
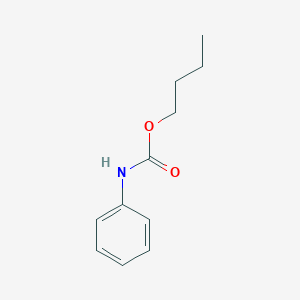
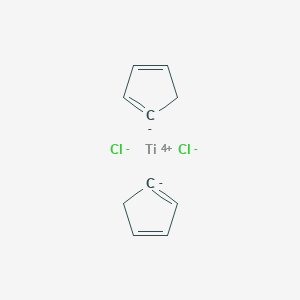

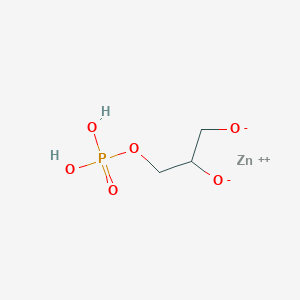
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)

